

Spectroscopic Analysis of 8-Iodoct-7-yn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Iodoct-7-yn-1-ol**

Cat. No.: **B2467789**

[Get Quote](#)

Disclaimer: Experimental spectroscopic data for **8-Iodoct-7-yn-1-ol** is not readily available in public databases or scientific literature. The data presented in this guide is predicted based on the chemical structure and established principles of NMR, IR, and mass spectrometry. These predictions are intended for illustrative and educational purposes.

This technical guide provides a detailed overview of the predicted spectroscopic data for the bifunctional molecule **8-Iodoct-7-yn-1-ol**. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound. It also includes generalized experimental protocols for acquiring such data and a visual workflow of the analytical process.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **8-Iodoct-7-yn-1-ol**. These values are derived from computational models and analysis of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.64	Triplet	2H	-CH ₂ -OH (H-1)
~2.20	Triplet	2H	-CH ₂ -C≡ (H-6)
~1.57	Multiplet	4H	-CH ₂ - (H-2, H-5)
~1.38	Multiplet	4H	-CH ₂ - (H-3, H-4)
~1.8 (variable)	Singlet (broad)	1H	-OH

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
~93.0	-C≡I
~62.5	-CH ₂ -OH (C-1)
~32.5	-CH ₂ - (C-2)
~28.8	-CH ₂ - (C-4 or C-5)
~28.5	-CH ₂ - (C-4 or C-5)
~25.2	-CH ₂ - (C-3)
~19.5	-CH ₂ -C≡ (C-6)
~-5.0	≡C-I

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
2930-2850	Strong	C-H stretch (aliphatic)
~2185	Weak-Medium	C≡C stretch (internal alkyne)
1465	Medium	C-H bend (alkane)
1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

m/z Ratio	Proposed Fragment
252	[M] ⁺ (Molecular Ion)
234	[M - H ₂ O] ⁺
125	[M - I] ⁺
107	[M - I - H ₂ O] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **8-Iodoct-7-yn-1-ol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.

- Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
 - Process the data similarly to the ^1H NMR spectrum.
 - Calibrate the chemical shifts to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

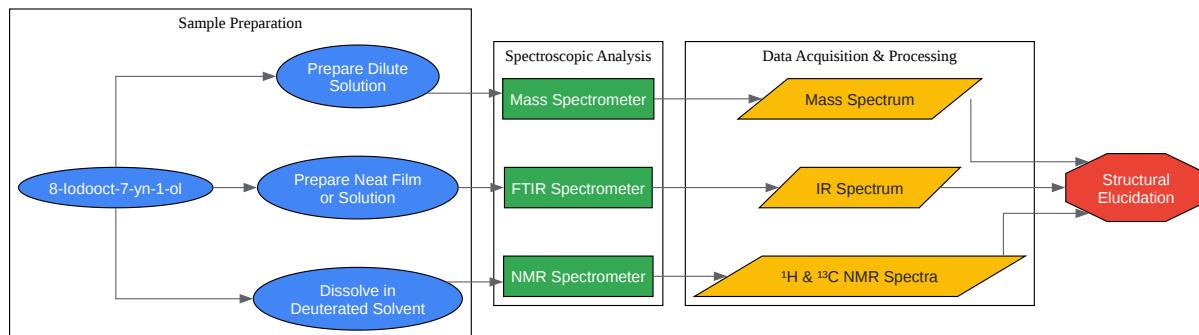
Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (liquid film): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CHCl_3) that has minimal IR absorption in the regions of interest.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Obtain a background spectrum of the salt plates or the solvent.
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Acquisition:
 - EI-MS: Introduce the sample into the ion source, where it is bombarded with electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z).
 - ESI-MS: Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to gas-phase ions that are directed into the mass analyzer.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of 8-Iodoct-7-yn-1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2467789#spectroscopic-data-for-8-iodooct-7-yn-1-ol-nmr-ir-ms\]](https://www.benchchem.com/product/b2467789#spectroscopic-data-for-8-iodooct-7-yn-1-ol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com